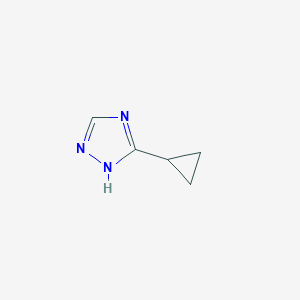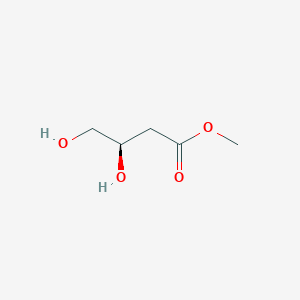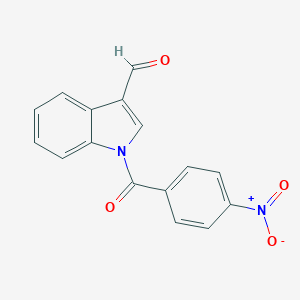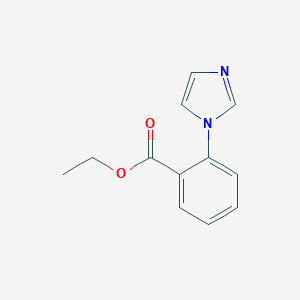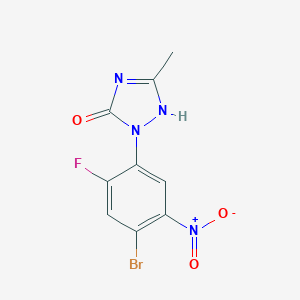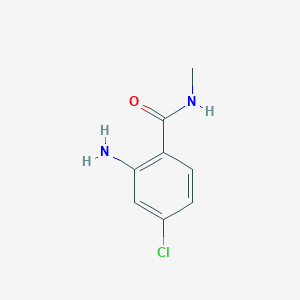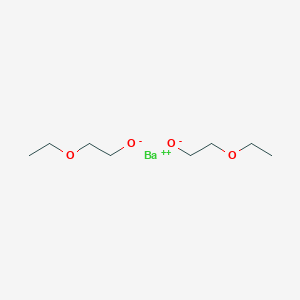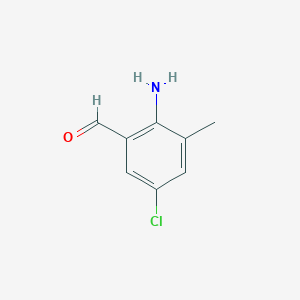
2-Amino-5-chloro-3-methylbenzaldehyde
Vue d'ensemble
Description
2-Amino-5-chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H8ClNO . It is used as a research chemical for the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-chloro-3-methylbenzaldehyde consists of a benzene ring substituted with an amino group, a chloro group, and a methyl group . The InChI code for this compound is 1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-chloro-3-methylbenzaldehyde include a molecular weight of 169.61 . Additional properties such as boiling point or melting point are not provided in the search results.Applications De Recherche Scientifique
Application in Synthesis of Schiff Bases and Metal Complexes
2-Amino-5-chloro-3-methylbenzaldehyde plays a significant role in the synthesis of Schiff bases and their metal complexes. For example, Chohan, Scozzafava, and Supuran (2003) utilized similar compounds for synthesizing zinc complexes of benzothiazole-derived Schiff bases with antibacterial activity (Chohan, Scozzafava, & Supuran, 2003). Similarly, Mahmood-ul-Hassan, Chohan, and Supuran (2002) used related compounds in the creation of antibacterial Co(II) and Ni(II) complexes of benzothiazole-derived Schiff bases (Mahmood-ul-Hassan, Chohan, & Supuran, 2002).
Role in Novel Synthesis Methods
The compound is also crucial in the development of novel synthesis methods. Gao et al. (2011) utilized a related compound in the synthesis of benzofuran derivatives, highlighting its versatility in organic synthesis (Gao, Liu, Jiang, & Li, 2011). In another study, Xue Hua-yu (2007) focused on synthesizing a variant, 2-Amino-3,5-dibromobenzaldehyde, demonstrating the adaptability of such compounds in different synthesis contexts (Xue Hua-yu, 2007).
Involvement in Catalysis and Crystal Structure Analysis
Further, the compound finds use in catalysis and crystal structure analysis. For instance, Hazra et al. (2015) employed sulfonated Schiff base copper(II) complexes, potentially derived from similar compounds, as efficient catalysts in alcohol oxidation (Hazra, Martins, Silva, & Pombeiro, 2015). Tabatabaee et al. (2009) synthesized AMTT-Type Schiff bases and their CuI Complexes, demonstrating the role of similar compounds in understanding crystal structures (Tabatabaee, Ghassemzadeh, Sadeghi, Shahriary, Neumüller, & Rothenberger, 2009).
Propriétés
IUPAC Name |
2-amino-5-chloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCJCBRHZCQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3-methylbenzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)

